5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-(methylsulfonyl)aniline with thiosemicarbazide in the presence of a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimalarial agent.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), which is crucial for the survival of the malaria parasite . The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the parasite’s life cycle.
Comparison with Similar Compounds
Similar Compounds
5-(3-(Methylsulfonyl)phenyl)-3-(4-(methylsulfonyl)phenyl)-3H-imidazo[4,5-b]pyridine: This compound is also explored for its antimalarial activity and has shown promising results.
1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazol-3-yl)phenyl)-3-(pyrimidin-5-yl)urea: Another compound with similar structural features and potential biological activities.
Uniqueness
5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine is unique due to its specific structural features and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Its potential as a PfPI4K inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H9N3O2S2 |
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Molecular Weight |
255.3 g/mol |
IUPAC Name |
5-(3-methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H9N3O2S2/c1-16(13,14)7-4-2-3-6(5-7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12) |
InChI Key |
YZOXXWPNGABIPE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(S2)N |
Origin of Product |
United States |
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